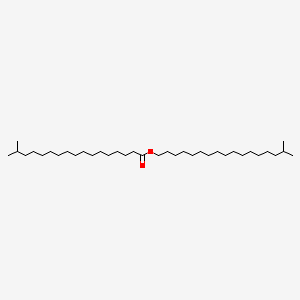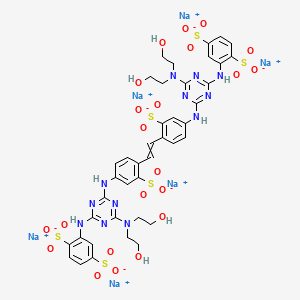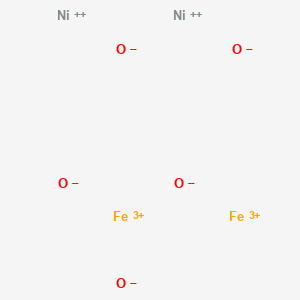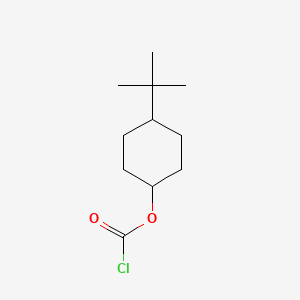
1,2-Difluoro-4,5-dimethoxybenzene
Overview
Description
1,2-Difluoro-4,5-dimethoxybenzene is an aryl fluorinated building block . It has a linear formula of F2C6H2(OCH3)2 and a molecular weight of 174.14 .
Synthesis Analysis
This compound may be used in the synthesis of molecular crystals of [Li {N (SO2CF3)2} {C6H4 (OCH3)2}2] and [Li {N (SO2CF3)2} {C6F2H2 (OCH3)2}2], which have solid-state lithium ion conductivity .Molecular Structure Analysis
The molecular structure of 1,2-Difluoro-4,5-dimethoxybenzene consists of a benzene ring with two fluorine atoms and two methoxy groups attached to it .Physical And Chemical Properties Analysis
1,2-Difluoro-4,5-dimethoxybenzene is a solid with a density of 1.226 g/mL at 25 °C. It has a melting point of 41-43 °C and a boiling point of 183.7±35.0 °C at 760 mmHg . It has a molar refractivity of 39.6±0.3 cm^3 and a molar volume of 145.9±3.0 cm^3 .Scientific Research Applications
Synthesis of Molecular Crystals
1,2-Difluoro-4,5-dimethoxybenzene: is utilized in the synthesis of molecular crystals like [Li{N(SO2CF3)2}{C6H4(OCH3)2}2] and [Li{N(SO2CF3)2}{C6F2H2(OCH3)2}2], which exhibit solid-state lithium-ion conductivity . These crystals are pivotal for the development of solid-state batteries, offering a safer and potentially higher energy density alternative to traditional liquid electrolyte batteries.
Organic Synthesis Building Block
As a fluorinated building block, this compound is essential in synthetic organic chemistry. It’s used to introduce fluorine atoms into target molecules, which can significantly alter the chemical and physical properties of these molecules, such as increased stability and bioavailability in pharmaceuticals .
Safety and Hazards
Mechanism of Action
Target of Action
1,2-Difluoro-4,5-dimethoxybenzene is an aryl fluorinated building block The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that the compound may be used in the synthesis of molecular crystals . The interaction of 1,2-Difluoro-4,5-dimethoxybenzene with its targets and the resulting changes are subject to further investigation.
Biochemical Pathways
It is known that the compound may be used in the synthesis of molecular crystals
properties
IUPAC Name |
1,2-difluoro-4,5-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O2/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWAOVLXLTJXDGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1OC)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50357410 | |
| Record name | 1,2-Difluoro-4,5-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Difluoro-4,5-dimethoxybenzene | |
CAS RN |
203059-80-7 | |
| Record name | 1,2-Difluoro-4,5-dimethoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=203059-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Difluoro-4,5-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: The research paper [] demonstrates that incorporating 1,2-difluoro-4,5-dimethoxybenzene into a lithium salt complex leads to the formation of a specific crystal structure. This structure features self-assembled channels composed of N(SO2CF3)2 anions and 1,2-difluoro-4,5-dimethoxybenzene frameworks, facilitated by intermolecular aromatic and hydrogen interactions. These channels provide pathways for lithium ion movement, effectively enhancing lithium ion conductivity within the material. The presence of fluorine atoms in 1,2-difluoro-4,5-dimethoxybenzene might influence the strength and nature of these interactions, further contributing to the observed conductivity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![Benzenesulfonyl chloride, 4-[2-(trichlorosilyl)ethyl]-](/img/structure/B1583146.png)